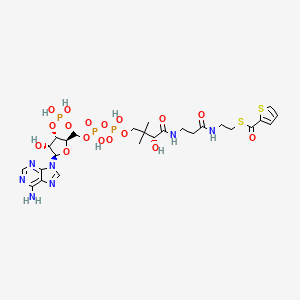

Thiophene-2-carbonyl-CoA

Description

Properties

Molecular Formula |

C26H38N7O17P3S2 |

|---|---|

Molecular Weight |

877.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate |

InChI |

InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

APTYNAZODMUFPO-CITAKDKDSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-2-carbonyl-CoA: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Thiophene-2-carbonyl-CoA, a key intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283). This document summarizes its core characteristics, outlines relevant experimental methodologies, and visualizes its role in metabolic pathways.

Core Chemical and Physical Properties

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H38N7O17P3S2 | PubChem[1] |

| Molecular Weight | 877.7 g/mol | PubChem[1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate | PubChem[1] |

| ChEBI ID | CHEBI:15542 | PubChem[1] |

Properties of Thiophene-2-carboxylic Acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C5H4O2S | PubChem[2] |

| Molecular Weight | 128.15 g/mol | PubChem[2] |

| Melting Point | 125-127 °C | Sigma-Aldrich[3] |

| Boiling Point | 260 °C | Sigma-Aldrich[3] |

| Appearance | White to cream to pale brown crystalline powder | Thermo Scientific[4] |

| Solubility | Soluble in hot water, ethanol, and ether. Slightly soluble in chloroform. Water solubility: 80 g/L (20 °C) | ChemicalBook[5] |

Experimental Protocols

The synthesis of this compound typically involves the activation of thiophene-2-carboxylic acid and its subsequent reaction with coenzyme A. While a specific, detailed protocol for the enzymatic or chemical synthesis of this compound is not extensively published, the following sections describe the synthesis of its key precursors.

Synthesis of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid can be prepared through the oxidation of 2-acetylthiophene. A common laboratory-scale method involves the use of hypochlorite.[5] Another patented method describes a multi-step synthesis starting from thiophene (B33073), involving bromination and subsequent reactions.[6]

Synthesis of 2-Thiophenecarbonyl Chloride

The activation of thiophene-2-carboxylic acid to its acyl chloride is a crucial step for its reaction with coenzyme A in a chemical synthesis context.

Procedure:

-

Dissolve thiophene-2-carboxylic acid in a suitable solvent such as ethyl acetate (B1210297) in a round-bottom flask equipped with a reflux condenser.[7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[7]

-

Slowly add thionyl chloride to the mixture while stirring.[7] The reaction is exothermic and releases gases (SO2 and HCl), which should be appropriately trapped.

-

Heat the reaction mixture to reflux (approximately 58-65 °C) and maintain for several hours until the reaction is complete, as monitored by techniques like GC/MS.[7]

-

After cooling, the excess thionyl chloride and the solvent are removed by vacuum distillation to yield 2-thiophenecarbonyl chloride as a pale yellow oil.[7]

Biological Role and Signaling Pathway

This compound is a central intermediate in the microbial degradation pathway of thiophene-2-carboxylate. This pathway is significant for the bioremediation of thiophenic compounds found in petroleum products.[8]

In this pathway, thiophene-2-carboxylate is first activated to this compound. This thioester is then hydroxylated by the enzyme This compound monooxygenase .[9] This enzyme catalyzes the reaction of this compound with an electron acceptor and molecular oxygen to produce 5-hydroxythis compound, which is a key step leading to the opening of the thiophene ring and its eventual metabolism to central metabolites like 2-oxoglutarate.[8][9]

Caption: Microbial degradation pathway of Thiophene-2-carboxylate.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound, based on standard biochemical procedures.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C26H38N7O17P3S2 | CID 9548017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]

- 4. A12514.14 [thermofisher.com]

- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 6. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 7. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 9. This compound monooxygenase - Wikipedia [en.wikipedia.org]

The Emergence of Thiophene-2-carbonyl-CoA in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the microbial degradation of thiophene-containing xenobiotics. This technical guide delves into the discovery, biosynthesis, and biological significance of this acyl-CoA thioester. It provides a comprehensive overview of the enzymatic processes involved in its formation and subsequent transformation, with a particular focus on the bacterium Aquamicrobium defluvii. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways to serve as an in-depth resource for researchers in microbiology, enzymology, and drug development.

Discovery and Biological Significance

The identification of this compound in biological systems is intrinsically linked to the study of microbial degradation of environmental pollutants. Thiophenic compounds, prevalent in crude oil and certain industrial byproducts, are also found in some plant species and are used in the synthesis of pharmaceuticals.[1] The persistence of these heterocyclic compounds in the environment has driven research into the microorganisms capable of their catabolism.

A landmark discovery in this field was the isolation and characterization of Aquamicrobium defluvii, a gram-negative bacterium found in activated sewage sludge.[2][3][4][5] This organism was found to be capable of utilizing thiophene-2-carboxylate (B1233283) as its sole source of carbon and energy.[2] The key to this metabolic capability was the identification of a novel catabolic pathway initiated by the activation of thiophene-2-carboxylate to its coenzyme A thioester, this compound.

The formation of this compound is a critical activation step, preparing the relatively inert thiophene (B33073) ring for subsequent enzymatic attack. This strategy of CoA thioesterification is a common theme in the metabolism of xenobiotic carboxylic acids, facilitating their entry into cellular metabolic pathways.[4] The high-energy thioester bond of this compound renders the molecule susceptible to oxidation, a crucial step in the cleavage and detoxification of the thiophene ring.

The Thiophene-2-carboxylate Degradation Pathway

The metabolic route for the degradation of thiophene-2-carboxylate in Aquamicrobium defluvii proceeds through a series of enzymatic reactions, with this compound as a central intermediate.

The pathway is initiated by the conversion of thiophene-2-carboxylate to this compound. This reaction is catalyzed by a putative acyl-CoA synthetase, though the specific enzyme has not been fully characterized. Subsequently, this compound is hydroxylated at the C5 position of the thiophene ring by the enzyme This compound monooxygenase .[6][7] This hydroxylation is a critical step that destabilizes the aromatic ring, paving the way for its eventual cleavage. The product of this reaction is 5-hydroxythis compound.[7]

Quantitative Data

While extensive quantitative data on the entire thiophene degradation pathway is still an active area of research, some key enzymatic parameters have been reported. The enzyme this compound monooxygenase from Aquamicrobium defluvii is highly specific for its substrate.[6]

Table 1: Properties of this compound Monooxygenase

| Property | Value / Description | Reference |

| EC Number | 1.14.99.35 | [6][7] |

| Substrates | This compound, Reduced Acceptor, O₂ | [7] |

| Products | 5-Hydroxythis compound, Acceptor, H₂O | [7] |

| Cofactor | Molybdenum | [6] |

| Electron Acceptor | Tetrazolium salts can serve as artificial electron acceptors. | [6] |

Note: Specific kinetic parameters such as Km and Vmax for this compound are not yet available in the public domain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound for in vitro assays can be achieved through chemical methods, as enzymatic synthesis protocols are not yet standardized. A general method for the preparation of acyl-CoA thioesters can be adapted for this purpose.[8][9]

Principle: This method involves the activation of thiophene-2-carboxylic acid to a more reactive intermediate, such as an acyl-imidazole or an N-hydroxysuccinimide ester, followed by reaction with coenzyme A.[8][10]

Materials:

-

Thiophene-2-carboxylic acid

-

N,N'-Carbonyldiimidazole (CDI) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC)

-

Coenzyme A (lithium salt)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous buffer (e.g., sodium bicarbonate, pH 8.0)

-

HPLC system for purification

Procedure (using CDI):

-

Dissolve thiophene-2-carboxylic acid in anhydrous THF.

-

Add a molar equivalent of CDI and stir at room temperature until CO₂ evolution ceases, indicating the formation of the acyl-imidazole intermediate.

-

In a separate vessel, dissolve coenzyme A lithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

-

Slowly add the acyl-imidazole solution to the coenzyme A solution with vigorous stirring.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the this compound by preparative reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Assay for this compound Monooxygenase Activity

The activity of this compound monooxygenase can be determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.[11]

Principle: In the presence of this compound and a suitable electron donor, the monooxygenase will catalyze the hydroxylation of the substrate and the concomitant oxidation of the electron donor. The rate of this reaction can be followed by monitoring the change in absorbance of a chromogenic electron acceptor.

Materials:

-

Cell-free extract of Aquamicrobium defluvii or purified enzyme

-

This compound (substrate)

-

A reduced electron donor (e.g., NADH or NADPH)

-

An artificial electron acceptor (e.g., a tetrazolium salt like INT or NBT)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the electron donor, and the electron acceptor.

-

Add the cell-free extract or purified enzyme to the reaction mixture and incubate to establish a baseline.

-

Initiate the reaction by adding a known concentration of this compound.

-

Monitor the increase in absorbance at the wavelength corresponding to the reduced form of the electron acceptor (e.g., ~500 nm for reduced INT).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the electron acceptor per minute under the specified conditions.

Regulation of the Thiophene Degradation Pathway

The genetic and enzymatic regulation of xenobiotic degradation pathways in bacteria is a complex process designed to ensure efficient catabolism of available substrates while conserving cellular resources.[1][12][13][14] In many cases, the genes encoding the enzymes for a specific degradation pathway are clustered together in an operon.[1] The expression of these operons is often tightly controlled by regulatory proteins that respond to the presence of the substrate or a metabolic intermediate.

While the specific regulatory mechanisms for the thiophene-2-carboxylate degradation pathway in Aquamicrobium defluvii have not been fully elucidated, it is likely that the expression of the this compound monooxygenase and other pathway enzymes is inducible. The presence of thiophene-2-carboxylate or this compound may act as a molecular signal to upregulate the transcription of the catabolic genes. This type of substrate induction is a common strategy in bacteria to adapt to the availability of novel carbon sources.[12]

Implications for Drug Development

The study of this compound and its metabolic pathway has significant implications for drug development. Many pharmaceutical compounds contain thiophene rings, and understanding their metabolic fate in biological systems is crucial for assessing their efficacy, toxicity, and potential for drug-drug interactions. The enzymes involved in the degradation of thiophenic compounds in microorganisms can serve as models for understanding the metabolism of thiophene-containing drugs in higher organisms, including humans. Furthermore, the enzymes of this pathway, such as the this compound monooxygenase, could be harnessed as biocatalysts for the synthesis of novel drug intermediates.

Conclusion

The discovery of this compound and the elucidation of its role in the microbial degradation of thiophene-2-carboxylate represent a significant advancement in our understanding of xenobiotic metabolism. This technical guide provides a consolidated resource of the current knowledge on this topic, from the initial discovery to the experimental methodologies used for its study. As research in this area continues, a more detailed picture of the quantitative aspects and regulatory networks governing this pathway will undoubtedly emerge, opening up new avenues for bioremediation and pharmaceutical innovation.

References

- 1. Enzymes and operons mediating xenobiotic degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aquamicrobium defluvii - Wikipedia [en.wikipedia.org]

- 3. Genus: Aquamicrobium [lpsn.dsmz.de]

- 4. clausiuspress.com [clausiuspress.com]

- 5. Aquamicrobium defluvii NKK | Type strain | DSM 11603, CIP 105610 | BacDiveID:11864 [bacdive.dsmz.de]

- 6. enzyme-database.org [enzyme-database.org]

- 7. This compound monooxygenase - Wikipedia [en.wikipedia.org]

- 8. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A spectrophotometric method for the quantification of an enzyme activity producing 4-substituted phenols: determination of toluene-4-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolution of genetic architecture and gene regulation in biphenyl/PCB-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of genetic adaptation to xenobiotic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Natural Occurrence of Thiophene Compounds in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of phytochemistry and pharmacology. While largely known for their synthetic applications, a fascinating array of thiophene compounds occurs naturally, particularly within the plant kingdom. These phytochemicals play a crucial role in plant defense mechanisms and exhibit a wide spectrum of biological activities, including antimicrobial, insecticidal, nematicidal, and cytotoxic properties. This technical guide provides an in-depth exploration of the natural occurrence of thiophene compounds in plants, focusing on their distribution, biosynthesis, and methods for their extraction and analysis.

Distribution of Thiophene Compounds in the Plant Kingdom

The primary reservoir of naturally occurring thiophenes is the Asteraceae (sunflower) family, one of the largest families of flowering plants.[1] Within this family, several genera are particularly rich in these sulfur-containing metabolites.

Key Plant Genera Containing Thiophenes:

-

Tagetes (Marigolds): Species such as Tagetes patula, Tagetes erecta, and Tagetes minuta are prolific producers of thiophenes, primarily in their root systems.[2][3]

-

Echinops (Globe Thistles): Various species of Echinops are known to accumulate a diverse range of thiophene derivatives.

-

Artemisia (Wormwood): Certain species within this genus have been found to contain thiophene compounds.

-

Porophyllum: This genus is another notable source of naturally occurring thiophenes.

-

Eclipta, Pluchea, and Xanthium: These genera also contribute to the diversity of plant-derived thiophenes.[1]

While the Asteraceae family is the principal source, some thiophene derivatives have also been reported in the Apiaceae family, for instance, in the genus Ferula.

Quantitative Analysis of Thiophene Compounds

The concentration of thiophene compounds can vary significantly depending on the plant species, the specific organ, and environmental conditions. The roots are often the primary site of both biosynthesis and accumulation.[2][4] Below is a summary of quantitative data for key thiophene derivatives found in various Tagetes species.

Table 1: Concentration of Major Thiophenes in Different Tagetes Species (mg/kg dry weight)

| Species | Plant Part | 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) | 5-(4-acetoxy-1-butynyl)-2,2'-bithienyl (BBTOAc) | 2,2':5',2''-terthienyl (α-T) | 5-(4-hydroxy-1-butynyl)-2,2'-bithienyl (BBTOH) | Total Thiophenes |

| T. erecta | Roots | 158.3 | 28.4 | 1.1 | 13.9 | 201.7 |

| Shoots | 0.0 | 10.9 | 0.0 | 0.0 | 10.9 | |

| Flowers | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| T. filifolia | Roots | 102.1 | 1.3 | 0.0 | 0.0 | 103.4 |

| Shoots | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| Flowers | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| T. lucida | Roots | 6511.2 | 16.9 | 185.7 | 3.5 | 6717.3 |

| Shoots | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| Flowers | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| T. minuta | Roots | 300.9 | 2.5 | 0.0 | 0.0 | 303.4 |

| Shoots | 170.1 | 0.0 | 0.0 | 0.0 | 170.1 | |

| Flowers | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| T. patula | Roots | 196.8 | 109.1 | 3.2 | 14.1 | 323.2 |

| Shoots | 0.0 | 10.1 | 0.0 | 0.0 | 10.1 | |

| Flowers | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| T. tenuifolia | Roots | 6103.2 | 237.9 | 102.1 | 9.3 | 6452.5 |

| Shoots | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| Flowers | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

Data adapted from Marotti et al., 2010.

Biosynthesis of Thiophene Compounds

The biosynthesis of thiophenes in plants is intrinsically linked to fatty acid and polyacetylene metabolism. The carbon backbone of these compounds originates from oleic acid, an 18-carbon monounsaturated fatty acid. Through a series of desaturation and acetylenation reactions, oleic acid is converted into polyacetylene precursors. The key steps involve enzymes such as FAD2 (fatty acid desaturase 2)-like acetylenases that introduce triple bonds into the fatty acid chain.[3][5] The sulfur atom is incorporated into the polyacetylene chain to form the characteristic thiophene ring, although the precise enzymatic mechanism of sulfur insertion is not yet fully elucidated.

Signaling Pathways Influencing Thiophene Biosynthesis

The production of secondary metabolites like thiophenes is often regulated by complex signaling networks in response to developmental cues and environmental stresses, such as herbivory or pathogen attack. Plant hormones, particularly jasmonates and auxins, are key players in these signaling cascades.

Jasmonate Signaling:

Jasmonic acid (JA) and its derivatives are well-known elicitors of plant defense responses, including the production of various secondary metabolites. Upon perception of a stimulus, such as wounding, a signaling cascade is initiated, leading to the accumulation of bioactive JA-isoleucine (JA-Ile). JA-Ile then binds to its receptor, the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that activate the expression of genes involved in defense, including those in the polyacetylene biosynthetic pathway, the precursors to thiophenes.

Auxin Signaling:

Auxin, another critical plant hormone, has been implicated in the regulation of thiophene accumulation.[6] The auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Auxin promotes the interaction between TIR1/AFBs and Aux/IAA transcriptional repressors, leading to the ubiquitination and degradation of the Aux/IAAs. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, potentially including those involved in secondary metabolism.

Experimental Protocols

The extraction and analysis of thiophene compounds from plant matrices require specific methodologies to ensure accurate identification and quantification.

1. Extraction of Thiophenes from Plant Material

A common and effective method for extracting thiophenes is ultrasonic-assisted extraction, which offers high efficiency and reproducibility.

-

Sample Preparation: Plant material (e.g., roots) is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

-

Extraction Solvent: 95% ethanol (B145695) is an effective solvent for extracting a broad range of thiophenes.[7]

-

Ultrasonic Extraction Protocol:

-

Weigh a precise amount of the powdered plant material (e.g., 5 g).

-

Add the powdered sample to a suitable flask.

-

Add the extraction solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 2 hours) at a controlled temperature.[7]

-

After sonication, filter the extract to remove solid plant material.

-

The filtrate can then be concentrated under reduced pressure to obtain a crude extract.

-

2. Quantification of Thiophenes by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector is a robust method for the separation and quantification of thiophene compounds.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a PDA detector.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and water is typically used. The specific composition will depend on the thiophenes being analyzed.

-

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each thiophene to be quantified using purified reference compounds (≥98% purity).

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a suitable methanol/water ratio (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where thiophenes exhibit maximum absorbance (e.g., 340 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each thiophene in the sample by comparing its peak area to the calibration curve.

-

3. Identification of Thiophenes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile thiophene derivatives.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Protocol:

-

Sample Preparation: The crude extract may require derivatization (e.g., silylation) to increase the volatility of certain thiophenes.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Identification: Identify the thiophene compounds by comparing their mass spectra and retention times with those of authentic standards or by matching the spectra with a mass spectral library (e.g., NIST).

-

Conclusion

The natural occurrence of thiophene compounds in plants, particularly within the Asteraceae family, represents a rich and underexplored area for phytochemical and pharmacological research. Their potent biological activities make them promising candidates for the development of new drugs and agrochemicals. A thorough understanding of their distribution, biosynthesis, and the signaling pathways that regulate their production is essential for harnessing their full potential. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify these valuable natural products, paving the way for future discoveries and applications.

References

- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bacterial Production of Thiophene-2-carbonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a key intermediate in the bacterial metabolism of thiophenic compounds. While a dedicated de novo biosynthetic pathway for this molecule has not been elucidated, its formation is a critical step in the degradation of thiophene-2-carboxylate (B1233283) (T2C) by certain bacteria. This guide provides an in-depth overview of the formation of this compound, focusing on the enzymatic ligation of T2C to Coenzyme A (CoA), the subsequent metabolic fate of the molecule, and the experimental methodologies used to study this pathway. The information presented here is vital for researchers in microbiology, enzymology, and drug development, particularly those interested in bioremediation and novel antimicrobial targets.

The Core Pathway: Ligation of Thiophene-2-carboxylate to CoA

The primary route to this compound in bacteria is through the activation of thiophene-2-carboxylate. This reaction is catalyzed by a specific acyl-CoA synthetase, which belongs to the family of acid-thiol ligases. In the well-studied bacterium Aquamicrobium defluvii, this enzyme has been identified as a thiophene-2-carboxyl-CoA ligase.[1] This enzyme activates T2C by ligating it to Coenzyme A in an ATP-dependent manner, forming this compound, AMP, and pyrophosphate.

The overall reaction is as follows:

Thiophene-2-carboxylate + ATP + CoA ⇌ this compound + AMP + PPi

This activation step is crucial as it prepares the relatively inert thiophene (B33073) ring for subsequent enzymatic modification and degradation.

Signaling Pathway Diagram

Metabolic Context: The Degradation Pathway of Thiophene-2-carboxylate

The formation of this compound is the initial step in the metabolic pathway for the degradation of T2C in bacteria such as Aquamicrobium defluvii and various Rhodococcus and Vibrio species.[2][3][4] Once formed, this compound is further metabolized, typically involving oxidation and ring cleavage.

The key enzymes identified in this degradation pathway in Aquamicrobium defluvii are:[1]

-

Thiophene-2-carboxyl-CoA Ligase (AMP-forming): Catalyzes the formation of this compound.

-

This compound Monooxygenase (also referred to as a dehydrogenase): A molybdenum-containing enzyme that hydroxylates the thiophene ring, a crucial step for subsequent ring opening.[1][5]

-

Thiophene-2-carboxyl-CoA Thioesterase: This enzyme can hydrolyze this compound back to T2C and CoA, potentially playing a regulatory role.[2]

The end products of this pathway in some bacteria have been identified as 2-oxoglutarate and sulfate, indicating complete mineralization of the thiophene ring.[6]

Thiophene-2-carboxylate Degradation Pathway Diagram

Quantitative Data

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source Organism | Reference |

| Long-chain fatty acyl-CoA ligase | Palmitate | ~10-100 | ~1000-5000 | Rat Liver Mitochondria | [7] |

| Acyl-CoA Carboxylase | Acetyl-CoA | ~20-200 | Not reported | Thermobifida fusca | [8] |

| Xenobiotic-CoA Ligases (XL-I to IV) | Benzoate | 1.1 - 7.4 | Not reported | Bovine Liver Mitochondria | [9] |

| Rhodococcus sp. TTD-1 (whole cell) | Thiophene-2-carboxylate | 13 | Oxidation rate | Rhodococcus sp. | [3] |

Note: The data for Rhodococcus sp. represents the apparent Km for the oxidation of T2C by whole cells and not the isolated ligase.

Experimental Protocols

Assay for Thiophene-2-carboxyl-CoA Ligase Activity

This protocol is adapted from a general method for assaying aromatic acid CoA ligases using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, which quantifies the decrease in free CoA-SH.

Principle: The ligase reaction consumes CoA-SH. The remaining unreacted CoA-SH is quantified by its reaction with DTNB, which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB2-), measured spectrophotometrically at 412 nm.

Materials:

-

HEPES buffer (100 mM, pH 7.5)

-

ATP solution (50 mM)

-

MgCl2 solution (100 mM)

-

Thiophene-2-carboxylate (T2C) stock solution (10 mM in a suitable buffer)

-

Coenzyme A (CoA-SH) solution (5 mM)

-

DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Purified or partially purified thiophene-2-carboxyl-CoA ligase enzyme preparation

-

Inorganic pyrophosphatase (optional, to drive the reaction forward)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. A typical 100 µL reaction mixture would contain:

-

75 µL HEPES buffer (100 mM, pH 7.5)

-

4 µL MgCl2 solution (final concentration 4 mM)

-

10 µL T2C stock solution (final concentration 1 mM)

-

10 µL CoA-SH solution (final concentration 0.5 mM)

-

(Optional) 1 µL inorganic pyrophosphatase (0.05 U/mL)

-

Enzyme preparation (add to initiate the reaction)

-

-

Controls:

-

No ATP control: Replace the ATP solution with water to measure background CoA consumption.

-

No enzyme control: Replace the enzyme solution with buffer to account for any non-enzymatic reaction.

-

No substrate (T2C) control: Replace the T2C solution with buffer.

-

-

Initiation and Incubation: Add 2 µL of ATP solution (final concentration 1 mM) to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a fixed time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Quenching and DTNB Reaction: Stop the reaction by adding a quenching agent (e.g., 10 µL of 1 M HCl or by heat inactivation). Then, add 100 µL of the DTNB solution to each well. Incubate for 5-10 minutes at room temperature to allow for color development.

-

Measurement: Read the absorbance at 412 nm using a microplate reader.

-

Calculation: The amount of CoA consumed is determined by subtracting the absorbance of the reaction wells from the absorbance of the no-ATP control wells. A standard curve of known CoA concentrations reacting with DTNB should be prepared to convert absorbance values to the amount of CoA.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of CoA thioesters from bacterial cell extracts.

Principle: Liquid chromatography is used to separate the CoA thioesters, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Bacterial cell culture grown under conditions that induce the thiophene degradation pathway.

-

Quenching solution (e.g., -20°C methanol)

-

Extraction buffer (e.g., acetonitrile/methanol/water mixture)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

-

Reversed-phase C18 column

-

Mobile phase A: e.g., 50 mM formic acid in water, adjusted to pH 8.1 with ammonium (B1175870) hydroxide

-

Mobile phase B: Methanol

-

This compound standard (if available, for absolute quantification)

Procedure:

-

Cell Harvesting and Quenching: Rapidly harvest a known amount of bacterial cells from the culture and immediately quench their metabolism by adding a cold quenching solution to prevent further enzymatic activity.

-

Extraction: Pellet the cells by centrifugation at a low temperature. Extract the intracellular metabolites, including CoA esters, by adding a cold extraction buffer and lysing the cells (e.g., by sonication or bead beating).

-

Centrifugation and Sample Preparation: Centrifuge the cell lysate to remove cell debris. Collect the supernatant containing the metabolites. The sample may require further cleanup or dilution before injection into the LC-MS/MS system.

-

LC Separation: Inject the sample onto the reversed-phase column. Use a gradient elution with mobile phases A and B to separate the CoA thioesters. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.

-

MS/MS Detection: The eluent from the LC is directed to the mass spectrometer. Set the instrument to monitor for the specific precursor and product ions of this compound. The precursor ion will be the mass of the intact molecule, and the product ions will be characteristic fragments generated by collision-induced dissociation.

-

Quantification: The amount of this compound in the sample is determined by integrating the area under the peak corresponding to its specific transition. For absolute quantification, a calibration curve generated from a pure standard of this compound is required. If a standard is not available, relative quantification can be performed by comparing the peak areas across different samples.

Experimental Workflow Diagram

References

- 1. EC:1.14.99.35 - FACTA Search [nactem.ac.uk]

- 2. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound monooxygenase - Wikipedia [en.wikipedia.org]

- 6. The microbial metabolism of thiophen-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of long chain fatty acyl coenzyme A ligase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Central Role of Thiophene-2-carbonyl-CoA in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic compound found in petroleum and certain natural environments. The metabolic pathway involving this coenzyme A thioester represents a key mechanism by which microorganisms detoxify and assimilate carbon and sulfur from thiophenic compounds. This technical guide provides an in-depth exploration of the synthesis, enzymatic conversion, and downstream metabolism of this compound in various bacterial species. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Thiophenic compounds are common constituents of crude oil and are also produced by some plants.[1] Their persistence in the environment and potential for incorporation into pharmacologically active molecules make the study of their microbial metabolism a subject of significant interest. The degradation of thiophene-2-carboxylate (T2C) is a crucial process in the bioremediation of environments contaminated with petroleum products. At the heart of this metabolic pathway lies the activation of T2C to its coenzyme A (CoA) thioester, this compound. This activation is a prerequisite for subsequent enzymatic attacks that lead to the cleavage of the stable thiophene (B33073) ring.

This guide focuses on the central role of this compound, detailing the key enzymatic steps and metabolic fate of this intermediate in prominent thiophene-degrading microorganisms such as Aquamicrobium defluvii, Rhodococcus species, and Vibrio species.

The Metabolic Pathway of Thiophene-2-carboxylate Degradation

The microbial degradation of thiophene-2-carboxylate is initiated by its conversion to this compound. This activation step is followed by an oxidative attack on the thiophene ring, leading to its eventual cleavage and the release of sulfur, with the carbon skeleton being funneled into central metabolism. The overall pathway can be summarized in the following key steps:

-

Activation: Thiophene-2-carboxylate is activated to this compound by a dedicated CoA ligase.

-

Hydroxylation: The thiophene ring of this compound is hydroxylated by a specific monooxygenase.

-

Ring Cleavage and Further Metabolism: The hydroxylated intermediate undergoes ring opening, desulfurization, and further enzymatic conversions to yield central metabolites like 2-oxoglutarate.[2]

The following diagram illustrates the core metabolic pathway:

Quantitative Data on Thiophene-2-carboxylate Metabolism

While detailed kinetic data for all enzymes in the pathway are not available for all organisms, some key quantitative parameters have been determined.

| Microorganism | Enzyme/Process | Substrate | Apparent Km (M) | Notes | Reference |

| Rhodococcus strain TTD-1 | T2C Oxidation | Thiophene-2-carboxylate (T2C) | 1.3 x 10-5 | Measured in whole cells. | [3] |

| Rhodococcus strain TTD-1 | T5M2C Oxidation | 5-Methyl-thiophene-2-carboxylic acid (T5M2C) | 1.3 x 10-5 | Measured in whole cells. | [3] |

Key Enzymes in the Metabolism of this compound

Thiophene-2-carboxylate—CoA Ligase

This enzyme catalyzes the initial activation step, which is crucial for preparing the thiophene molecule for subsequent enzymatic attacks. The reaction requires ATP and Coenzyme A.

Reaction: Thiophene-2-carboxylate + ATP + CoA → this compound + AMP + PPi

This compound Monooxygenase

This enzyme is a key player in the degradation pathway, responsible for the oxidative cleavage of the stable thiophene ring. It is a molybdenum-containing enzyme that hydroxylates the C5 position of the thiophene ring.[4]

Reaction: this compound + AH2 + O2 ⇌ 5-Hydroxythis compound + A + H2O[5]

Experimental Protocols

Assay for Thiophene-2-carboxylate—CoA Ligase Activity

A continuous spectrophotometric assay can be adapted to measure the activity of aromatic acid CoA ligases. This method relies on the quantification of the remaining free CoA after the reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

ATP solution (100 mM)

-

MgCl2 solution (100 mM)

-

Coenzyme A solution (10 mM)

-

Thiophene-2-carboxylate solution (10 mM)

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 8.0)

-

Purified Thiophene-2-carboxylate—CoA ligase

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

10 mM ATP

-

10 mM MgCl2

-

0.5 mM Coenzyme A

-

1 mM Thiophene-2-carboxylate

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of 10% trichloroacetic acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

To the supernatant, add DTNB solution to a final concentration of 1 mM.

-

Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free CoA.

-

A standard curve with known concentrations of CoA should be used to quantify the amount of reacted CoA.

Assay for this compound Monooxygenase Activity

The activity of this monooxygenase can be monitored by following the substrate-dependent oxidation of a reduced electron donor or the formation of the hydroxylated product. A common method involves a spectrophotometric assay monitoring the oxidation of NADH or NADPH if the enzyme is coupled to a reductase.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

This compound solution (1 mM)

-

NADH or NADPH solution (10 mM)

-

A suitable electron transfer partner (e.g., a reductase) if required

-

Purified this compound monooxygenase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

0.2 mM NADH or NADPH

-

Electron transfer partner (if necessary)

-

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a known amount of purified this compound monooxygenase.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

-

The rate of the reaction can be calculated using the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1 at 340 nm).

-

A control reaction lacking the substrate (this compound) should be run to account for any substrate-independent oxidase activity.

Metabolite Extraction and Analysis from Microbial Cultures

Materials:

-

Bacterial culture grown on thiophene-2-carboxylate

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Rapidly quench the metabolism of a known volume of bacterial culture by adding it to a cold quenching solution.

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Resuspend the cell pellet in a cold extraction solvent.

-

Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice.

-

Centrifuge the lysate to remove cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the extracted metabolites by LC-MS/MS for the identification and quantification of this compound and its downstream products.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodesulphurization of gasoline by Rhodococcus erythropolis supported on polyvinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound monooxygenase - Wikipedia [en.wikipedia.org]

Thiophene-2-carbonyl-CoA: A Central Intermediate in Microbial Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the microbial degradation of thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound found in fossil fuels and as a building block in various pharmaceuticals and organic chemicals.[1][2] The metabolic pathways involving this activated thioester are of significant interest to researchers in bioremediation, enzymology, and drug development. Understanding the enzymes that synthesize and metabolize this compound, along with the associated kinetics and experimental methodologies, provides a foundation for harnessing these biological processes for industrial and therapeutic applications. This technical guide offers a comprehensive overview of the metabolic role of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathway of Thiophene-2-Carboxylate (B1233283) Degradation

The primary established metabolic route for the microbial degradation of thiophene-2-carboxylate involves its initial activation to a coenzyme A thioester, this compound. This activation is followed by an oxidative attack on the thiophene (B33073) ring, leading to ring cleavage and eventual funneling of the carbon backbone into central metabolism. This pathway has been documented in several bacterial species, including Aquamicrobium defluvii and Rhodococcus species, under both aerobic and anaerobic conditions.[1][3]

The key enzymatic steps are:

-

Activation: Thiophene-2-carboxylate is ligated to coenzyme A (CoA) in an ATP-dependent reaction to form this compound. This reaction is catalyzed by a putative thiophene-2-carboxylate—CoA ligase.

-

Oxidation (Hydroxylation): The thiophene ring of this compound is hydroxylated at the C5 position, yielding 5-hydroxythis compound. This step is catalyzed by this compound monooxygenase, an oxidoreductase that utilizes an electron acceptor and molecular oxygen.[2]

-

Ring Opening and Further Degradation: The hydroxylated intermediate undergoes ring opening with the loss of sulfide. Subsequent hydrolysis releases 2-oxoglutarate, a key intermediate of the citric acid cycle, from CoA.[1]

A separate, less characterized pathway has been observed in a photosynthetic bacterium, which involves the reduction of the thiophene ring.[1]

References

Function of Thiophene-2-carbonyl-CoA in Anaerobic Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the anaerobic microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic aromatic compound. The anaerobic catabolism of such compounds is of significant interest due to their presence in fossil fuels and as structural motifs in various pharmaceuticals. This technical guide provides a comprehensive overview of the function and metabolic fate of this compound in anaerobic environments. It details the proposed enzymatic steps, draws parallels with well-characterized anaerobic degradation pathways of other aromatic compounds, and provides detailed experimental protocols for the study of these processes. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug metabolism.

Introduction

Thiophene (B33073) and its derivatives are common constituents of crude oil and are also found in natural products produced by plants of the Tagetes genus.[1] The microbial degradation of these compounds is a key process in the global sulfur cycle. While aerobic degradation pathways for thiophenes have been studied, the anaerobic pathways are less characterized. Thiophene-2-carboxylate (T2C) has been identified as a key intermediate in the degradation of various thiophene compounds. Under anaerobic conditions, T2C is activated to its coenzyme A (CoA) thioester, this compound (T2C-CoA), which then enters a central degradation pathway.[1][2] This guide focuses on the critical role of T2C-CoA and the subsequent enzymatic reactions that lead to the cleavage of the thiophene ring and the release of sulfur.

The Anaerobic Degradation Pathway of Thiophene-2-carboxylate

The anaerobic degradation of thiophene-2-carboxylate is initiated by its activation to this compound. This is a common strategy in anaerobic metabolism to prepare aromatic compounds for subsequent reduction and ring cleavage. The overall proposed pathway involves the following key stages:

-

Activation: Thiophene-2-carboxylate is converted to this compound.

-

Ring Modification: The thiophene ring of T2C-CoA is proposed to be hydroxylated.

-

Ring Cleavage: The modified ring undergoes cleavage.

-

Desulfurization and Further Metabolism: The sulfur atom is removed as sulfide, and the resulting carbon skeleton is further metabolized, eventually yielding 2-oxoglutarate.[1][2]

The following diagram illustrates the proposed anaerobic degradation pathway of thiophene-2-carboxylate.

Enzymology of the this compound Pathway

While the complete enzymatic machinery for the anaerobic degradation of T2C-CoA has not been fully elucidated, insights can be drawn from analogous anaerobic pathways, such as the degradation of benzoate (B1203000) by the denitrifying bacterium Thauera aromatica.

Thiophene-2-carboxylate—CoA Ligase (Proposed)

The initial activation of T2C to T2C-CoA is likely catalyzed by a CoA ligase. This is supported by experiments with cell-free extracts where the degradation of T2C was dependent on the presence of ATP and CoA.[3]

Anaerobic Hydroxylation of the Thiophene Ring

A key step in destabilizing the aromatic thiophene ring is the introduction of a hydroxyl group. A proposed degradative pathway involves the hydroxylation at the C-5 position of the CoA ester of thiophene-2-carboxylate.[3] In anaerobic bacteria, the oxygen atom for hydroxylation is derived from water, not molecular oxygen. This reaction is energetically challenging and the exact mechanism for thiophene is unknown.

Ring Cleavage and Desulfurization

Following hydroxylation, the thiophene ring is susceptible to cleavage. The metabolism of the CoA ester of thiophene-2-carboxylate by cell-free extracts has been linked to the anaerobic reduction of Methylene Blue, suggesting the involvement of a dehydrogenase in the overall process.[3] The cleavage of the C-S bond is a critical step, leading to the release of the sulfur atom as sulfide.

Quantitative Data

Quantitative data on the anaerobic degradation of this compound is scarce in the literature. However, data from related studies can provide valuable context.

| Parameter | Value | Organism/System | Substrate | Reference |

| Apparent Km | 1.3 x 10-5 M | Rhodococcus strain TTD-1 | Thiophene-2-carboxylate | [4] |

| Degradation Rate | 2.70 mM TPCA released / 72h | Thermobifida cellulosilytica cutinase 1 | Poly(pentamethylene 2,5-thiophenedicarboxylate) | [5][6][7] |

| Degradation Rate | 0.67 mM TPCA released / 72h | Thermobifida cellulosilytica cutinase 1 | Poly(hexamethylene 2,5-thiophenedicarboxylate) | [5][6][7] |

| Degradation Rate | 0.12 mM TPCA released / 72h | Thermobifida cellulosilytica cutinase 1 | Poly(butylene 2,5-thiophenedicarboxylate) | [5][6][7] |

Note: The degradation rates for thiophene-based polyesters are from an aerobic, enzymatic degradation study and are provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound degradation, adapted from protocols for other anaerobic aromatic degradation pathways.

Preparation of Cell-Free Extracts from Anaerobically Grown Bacteria

This protocol describes the preparation of cell-free extracts for enzyme assays.

References

- 1. Radical-mediated C-S bond cleavage in C2 sulfonate degradation by anaerobic bacteria [ouci.dntb.gov.ua]

- 2. Radical-mediated C-S bond cleavage in C2 sulfonate degradation by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

Thiophene-2-carbonyl-CoA: A Central Intermediate in Microbial Aromatic Metabolism and its Significance for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a pivotal coenzyme A (CoA) derivative that serves as a key intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic aromatic compound. The study of its formation and subsequent metabolism provides valuable insights into bacterial catabolic pathways for aromatic pollutants and offers potential applications in bioremediation and biocatalysis. Furthermore, as many pharmaceuticals and drug candidates contain a thiophene (B33073) moiety, understanding the enzymatic transformations involving this compound is of significant interest to drug development professionals for predicting metabolic fates and designing more robust therapeutic agents. This technical guide provides a comprehensive overview of this compound, its role in metabolic pathways, and the experimental methodologies used for its study.

Biochemical Context and Relation to Coenzyme A Derivatives

Coenzyme A and its derivatives are central players in cellular metabolism, participating in the Krebs cycle, fatty acid metabolism, and the biosynthesis of numerous natural products. The thioester linkage in acyl-CoAs, such as this compound, activates the acyl group for various enzymatic transformations.

This compound is formed from thiophene-2-carboxylate and coenzyme A in an ATP-dependent reaction catalyzed by Thiophene-2-carboxylate—CoA ligase . This activation step is a common strategy in the metabolism of aromatic carboxylic acids, preparing the otherwise unreactive aromatic ring for subsequent enzymatic attack.

The primary known metabolic fate of this compound is its hydroxylation by This compound monooxygenase , a key enzyme in the aerobic degradation pathway. This reaction introduces a hydroxyl group onto the thiophene ring, initiating its destabilization and eventual cleavage.

Microbial Degradation of Thiophene-2-carboxylate

The aerobic microbial degradation of thiophene-2-carboxylate has been primarily studied in the bacterium Aquamicrobium defluvii, isolated from activated sludge.[1] A similar pathway has also been suggested in a Vibrio species.[2] The pathway proceeds through the following key steps:

-

Activation: Thiophene-2-carboxylate is activated to this compound by Thiophene-2-carboxylate—CoA ligase.

-

Hydroxylation: this compound is hydroxylated at the C5 position to yield 5-hydroxythis compound. This reaction is catalyzed by this compound monooxygenase, a molybdenum-containing enzyme.[3][4]

-

Ring Cleavage and Further Metabolism: The hydroxylated intermediate is believed to undergo further enzymatic transformations leading to ring opening and eventual conversion to central metabolites. Studies with radiolabeled thiophene-2-carboxylate in a bacterial isolate have shown that the carbon skeleton is incorporated into glutamate, proline, and arginine, with the ultimate end-products being 2-oxoglutarate and sulfate.[5]

The overall degradation pathway highlights the role of this compound as a central intermediate, linking the initial activation of the aromatic acid to the downstream catabolic reactions.

Quantitative Data

Quantitative data on the enzymes and intermediates of the thiophene-2-carboxylate degradation pathway are scarce in the published literature. The following table summarizes the available information.

| Parameter | Organism/Enzyme | Value | Reference |

| Apparent Km for Thiophene-2-carboxylate | Rhodococcus strain TTD-1 (crude extract) | 1.3 x 10-5 M | [6] |

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the chemical or enzymatic synthesis of this compound is not available in the literature. However, a general chemo-enzymatic method for the synthesis of CoA esters can be adapted. This typically involves the activation of the carboxylic acid (thiophene-2-carboxylic acid) and subsequent reaction with coenzyme A.

A. Chemical Synthesis (General Approach):

-

Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (Thiophene-2-carbonyl chloride) or an N-hydroxysuccinimide (NHS) ester.

-

Reaction with Coenzyme A: The activated thiophene-2-carboxylate is then reacted with the free thiol group of coenzyme A in a suitable buffer at a controlled pH to form the thioester bond.

-

Purification: The resulting this compound can be purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

B. Enzymatic Synthesis (Conceptual Approach):

-

Enzyme Source: A crude or purified preparation of Thiophene-2-carboxylate—CoA ligase from an organism like Aquamicrobium defluvii would be required.

-

Reaction Mixture: The reaction would contain thiophene-2-carboxylate, coenzyme A, ATP, and Mg2+ in a suitable buffer.

-

Monitoring and Purification: The reaction progress can be monitored by HPLC. The product can be purified using chromatographic methods.

Analysis of this compound by HPLC-MS/MS

The analysis of this compound can be achieved using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), a common method for the analysis of acyl-CoA derivatives.

A. Sample Preparation:

-

Extraction: For biological samples (e.g., bacterial cell pellets), a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture) is used to quench metabolism and extract the acyl-CoAs.

-

Deproteinization: The extract is centrifuged to remove precipitated proteins.

-

Concentration: The supernatant can be dried under vacuum and reconstituted in a smaller volume of a suitable solvent for analysis.

B. HPLC Conditions (General Method):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or an ion-pairing agent like ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) can be used, but for higher sensitivity and specificity, mass spectrometry is preferred.

C. MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

-

Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard. The precursor ion would be the [M+H]+ ion of the molecule. Characteristic product ions are often generated from the fragmentation of the CoA moiety.

Signaling Pathways and Experimental Workflows

Microbial Degradation Pathway of Thiophene-2-carboxylate

Caption: Aerobic degradation pathway of thiophene-2-carboxylate.

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound stands as a critical nexus in the microbial breakdown of thiophene-containing aromatic compounds. While the overall degradation pathway has been elucidated, a significant gap remains in the quantitative understanding of the enzymes and intermediates involved. Future research should focus on the purification and detailed kinetic characterization of Thiophene-2-carboxylate—CoA ligase and this compound monooxygenase. Such data would be invaluable for metabolic modeling and the rational design of biocatalytic processes.

For drug development professionals, the study of this pathway offers a model for understanding the potential metabolic fate of thiophene-containing drugs. Investigating the interaction of novel thiophene derivatives with these bacterial enzymes could provide early insights into potential metabolic liabilities and guide the design of more stable and effective therapeutic agents. The development of robust analytical methods for the quantification of this compound and its metabolites will be crucial for advancing both environmental and pharmaceutical research in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enzyme-database.org [enzyme-database.org]

- 4. EC 1.14.99.35 [iubmb.qmul.ac.uk]

- 5. The microbial metabolism of thiophen-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Activities of Thiophene-Containing Compounds: A Technical Guide

Introduction: The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, make it a "privileged scaffold" in drug discovery.[1][2][3] Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][4][5] This has led to the development of numerous commercially successful drugs containing this moiety.[2][5] This technical guide provides an in-depth overview of the biological activities of thiophene-containing compounds, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[1][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and cell cycle arrest.[1][7]

Mechanisms of Action in Cancer Therapy

Several key pathways and molecular targets are implicated in the anticancer effects of thiophene-containing compounds:

-

Induction of Apoptosis: Many thiophene derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspase cascades.[7][8][9] For instance, the thiophene derivative F8 has been shown to induce apoptosis in leukemia cells by increasing ROS levels, causing mitochondrial depolarization, and activating caspases 3 and 7.[9] Similarly, compound 480 was found to induce apoptosis in HeLa and Hep G2 cells through changes in mitochondrial membrane potential and ROS levels.[8]

-

Tubulin Polymerization Inhibition: Some thiophene compounds act as antimitotic agents by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin, a key component of the cytoskeleton, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The derivative 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis induction through the activation of caspases 3 and 9.[7]

-

Kinase Inhibition: Thiophene-based compounds can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. For example, certain fused thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, two key kinases in cancer progression.[10]

-

Topoisomerase Inhibition: Another mechanism of anticancer activity for some thiophene derivatives is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[1]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 480 | HeLa | 12.61 (µg/mL) | [8] |

| Hep G2 | 33.42 (µg/mL) | [8] | |

| SB-200 | MCF-7 | <30 | [6] |

| Compound F8 | CCRF-CEM (Leukemia) | 2.89 | [9] |

| BU17 | A549 (Lung) | Not specified, but potent | [7] |

| Thiophene Carboxamide 2b | Hep3B (Liver) | 5.46 | [11] |

| Thiophene Carboxamide 2e | Hep3B (Liver) | 12.58 | [11] |

| Fused Thiophene 3b | HepG2 (Liver) | 3.105 | [10] |

| PC-3 (Prostate) | 2.15 | [10] | |

| Fused Thiophene 4c | HepG2 (Liver) | 3.023 | [10] |

| PC-3 (Prostate) | 3.12 | [10] | |

| Compound S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [12] |

Visualizing the Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism of action for anticancer thiophene derivatives.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acyl-CoA Metabolism and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids that are poised for a variety of metabolic fates.[1][2] The metabolism of these thioester derivatives is intricately regulated to maintain cellular energy homeostasis, support the synthesis of complex lipids and signaling molecules, and respond to hormonal and nutritional cues. Dysregulation of acyl-CoA metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, making it a critical area of study for drug development.[3][4] This guide provides a comprehensive overview of the core aspects of acyl-CoA metabolism and its regulation, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Acyl-CoA Synthesis and Degradation: A Tightly Controlled Balance

The cellular pool of acyl-CoAs is maintained through a dynamic balance between their synthesis from fatty acids and their utilization in various anabolic and catabolic pathways.

Synthesis of Acyl-CoAs: The Role of Acyl-CoA Synthetases

The activation of fatty acids to their corresponding acyl-CoAs is the first committed step in their metabolism. This irreversible reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid thiokinases, and it requires ATP and coenzyme A.[2][4]

At least 26 ACS enzymes have been identified, and they are broadly classified based on their substrate specificity for fatty acids of different chain lengths: short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very-long-chain (ACSVL or FATP) acyl-CoA synthetases.[4] The ACSL family, which activates fatty acids with 12 to 20 carbons, is particularly important in the context of metabolic diseases.[4]

The different ACSL isoforms (ACSL1, 3, 4, 5, and 6) exhibit distinct tissue expression patterns, subcellular localizations, and substrate preferences, which contribute to the channeling of fatty acids towards specific metabolic fates, a concept known as "vectorial acylation".[5][6][7] For instance, ACSL1 is highly expressed in adipose tissue and liver and is involved in both fatty acid oxidation and triacylglycerol synthesis, while ACSL4 shows a preference for arachidonic acid and is implicated in inflammatory signaling and ferroptosis.[4][7]

Table 1: Kinetic Parameters of Acyl-CoA Synthetase Isoforms

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |

| ACSL6 (Isoform 2) | Oleic Acid (18:1) | 5.8 | 18.5 | [1][8] |

| ACSL6 (Isoform 1) | Oleic Acid (18:1) | 10.2 | 0.25 | [1][8] |

Note: Comprehensive kinetic data for all ACSL isoforms across a range of fatty acid substrates is an area of ongoing research. The provided data for ACSL6 isoforms highlights the significant functional differences that can arise from alternative splicing.

Degradation of Acyl-CoAs: β-Oxidation

The primary catabolic fate of acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA, FADH2, and NADH.[9] The acetyl-CoA can then enter the citric acid cycle for complete oxidation and ATP production. The entry of long-chain acyl-CoAs into the mitochondria is a critical regulatory step and is mediated by the carnitine palmitoyltransferase (CPT) system.[9]

Regulation of Acyl-CoA Metabolism

The flux of fatty acids through anabolic and catabolic pathways is tightly regulated by a multi-layered system involving hormonal signals, allosteric effectors, and transcriptional control.

Hormonal Regulation

Insulin (B600854), glucagon (B607659), and epinephrine (B1671497) are key hormones that exert profound and often opposing effects on acyl-CoA metabolism to maintain glucose and lipid homeostasis.

-

Insulin: Released in the fed state, insulin promotes the storage of fatty acids as triacylglycerols. It stimulates the activity of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, which is both a substrate for fatty acid synthesis and a potent allosteric inhibitor of CPT1.[10][11] Insulin also promotes the expression of lipogenic genes through the activation of the transcription factor SREBP-1c.[12]

-

Glucagon and Epinephrine: These counter-regulatory hormones are released during fasting and stress, respectively. They promote the mobilization of stored fats and fatty acid oxidation. They inhibit ACC activity through phosphorylation, leading to a decrease in malonyl-CoA levels and relieving the inhibition of CPT1.[13][14][15]

Table 2: Quantitative Effects of Hormones on Key Enzymes in Acyl-CoA Metabolism

| Hormone | Enzyme | Effect on Activity | Source |

| Insulin | Acetyl-CoA Carboxylase (ACC) | Increase (up to 33% in the absence of citrate) | [12] |

| Glucagon | Acetyl-CoA Carboxylase (ACC) | Decrease (approximately 20% in the absence of citrate) | [12] |

| Epinephrine | Fructose-1,6-bisphosphatase | Decrease in Km (activation) | [13] |

| Epinephrine | Lipolysis | Increase (rate of glycerol (B35011) appearance) | [15] |

Allosteric Regulation

The activity of key enzymes in acyl-CoA metabolism is also regulated by the intracellular concentrations of metabolites. The most well-characterized example is the inhibition of CPT1 by malonyl-CoA. The IC50 for this inhibition can vary depending on the tissue and the concentration of palmitoyl-CoA.[9]

Table 3: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) by Malonyl-CoA

| Tissue/Preparation | Palmitoyl-CoA Concentration (µM) | Malonyl-CoA IC50 (µM) | Source |

| Isolated Muscle Mitochondria | 25 | 0.034 | [9] |

| Permeabilized Muscle Fibers | 25 | 0.61 | [9] |

| Isolated Muscle Mitochondria | 150 | 0.49 | [9] |

| Permeabilized Muscle Fibers | 150 | 6.3 | [9] |

| Rat Cardiac Mitochondria | - | 77 (for perhexiline) | [16] |

| Rat Hepatic Mitochondria | - | 148 (for perhexiline) | [16] |

Transcriptional Regulation

Long-term regulation of acyl-CoA metabolism is achieved through the control of gene expression by a network of transcription factors.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c expression and activity are stimulated by insulin.[12]

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives. PPARα is highly expressed in the liver and promotes the expression of genes involved in fatty acid uptake and oxidation.[17]

-

AMP-activated Protein Kinase (AMPK): Functioning as a cellular energy sensor, AMPK is activated during periods of low energy (high AMP:ATP ratio). It phosphorylates and inactivates ACC, thereby promoting fatty acid oxidation.[10]

Key Signaling Pathways in Acyl-CoA Metabolism

The regulation of acyl-CoA metabolism is orchestrated by complex signaling pathways that integrate hormonal and metabolic cues.

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS